Superior Antibacterial Selectivity of Bi(III) Complexes Derived from Diphenylthiophosphinic Acid vs. its Dithio Analog
In a direct head-to-head study, heteroleptic Bi(III) complexes synthesized with diphenylthiophosphinic acid (HSP(=O)Ph2) demonstrated significantly greater and more selective antibacterial activity than homoleptic complexes derived from its analog, diphenylphosphinodithioic acid (HSP(=S)Ph2) . The diphenylthiophosphinic acid-derived complexes showed Minimum Inhibitory Concentrations (MICs) in the range of 0.52–5.5 µM against a panel of bacterial strains .
| Evidence Dimension | Antibacterial Activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | Complexes 2 ([BiPh(SP(=O)Ph2)2]) and 3 ([BiPh2(SP(=O)Ph2)]): MIC range of 0.52–5.5 µM |
| Comparator Or Baseline | Complex 4 ([Bi(SP(=S)Ph2)3]) derived from diphenylphosphinodithioic acid |
| Quantified Difference | Complex 4 was found to be 'generally less active' than complexes 2 and 3, with no active MIC in the sub-10 µM range reported. |
| Conditions | Antibacterial susceptibility testing against Gram-positive and Gram-negative bacterial strains. |
Why This Matters
For researchers developing new metal-based antimicrobials, the choice of thiophosphinic acid ligand directly dictates the potency and selectivity profile of the final drug candidate, making diphenylthiophosphinic acid the preferred reagent over its dithio analog for achieving low-micromolar activity.
